![molecular formula C18H12ClF4N3OS B2372759 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-66-5](/img/structure/B2372759.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a trifluoromethyl group (-CF3), a chloro group (-Cl), a fluorophenyl group (C6H4F), and an imidazole ring (C3N2H4). These groups could potentially give the compound unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring, for example, is a five-membered ring with two nitrogen atoms, which could potentially participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of halogenated phenyl groups and an imidazole ring in this compound suggest that it might have unique properties, but without more information, it’s impossible to provide a detailed analysis .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of complex molecules often involves targeting specific biological activities or improving drug-like properties. For instance, the design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors have been reported, highlighting efforts to identify more potent inhibitors with improved drug-like molecular properties (Shukla et al., 2012). These studies focus on structure-activity relationships (SAR) to optimize the pharmacological profile of compounds targeting specific enzymes involved in cancer metabolism.
Potential Biological Activities
The exploration of novel compounds often extends to evaluating their potential as therapeutic agents. For example, research on the synthesis of imidazole and benzimidazole derivatives has revealed compounds with significant antiprotozoal activity (Pérez‐Villanueva et al., 2013). These findings are critical as they offer potential new treatments for parasitic infections by inhibiting specific pathways essential for the survival of the parasites.
Moreover, the synthesis and characterization of imidazolium ionic liquids with fluorinated phenylacetamide tethers have been investigated for DNA binding and anticancer activities (Rezki et al., 2020). The study highlights the significance of structural modifications to enhance the therapeutic potential of molecules, including their interactions with biological macromolecules like DNA.
Anticancer and Antimicrobial Potential
The development of novel sulfonamide derivatives has shown cytotoxic activity against various cancer cell lines (Ghorab et al., 2015). Such research is pivotal for discovering new anticancer agents that can be optimized for better efficacy and selectivity towards cancer cells. Similarly, studies on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have demonstrated antimicrobial activity against both bacteria and fungi (Badiger et al., 2013), indicating the broad-spectrum potential of these compounds in combating infectious diseases.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF4N3OS/c19-14-6-1-11(18(21,22)23)9-15(14)25-16(27)10-28-17-24-7-8-26(17)13-4-2-12(20)3-5-13/h1-9H,10H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKCXMQSAIHAOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF4N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

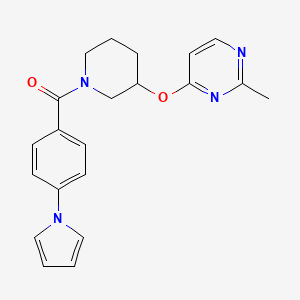
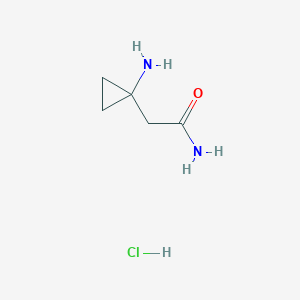
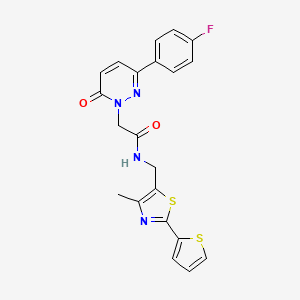
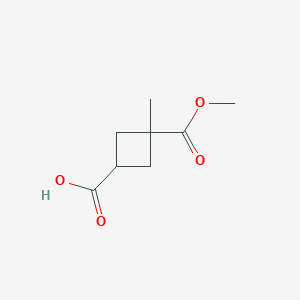
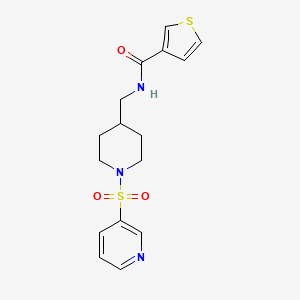


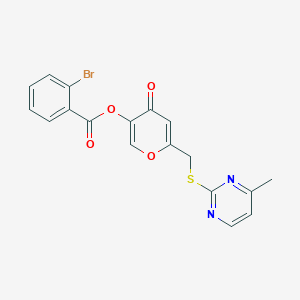
![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)
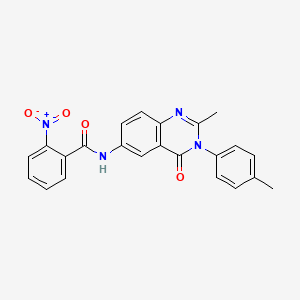


![3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2372698.png)
![(Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372699.png)